N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
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Overview
Description
Imidazo[1,2-a]pyrazines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They act as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines have shown to be reactive and multifarious in biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrazines can vary widely depending on the specific compound and its substitutions .Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds using similar chemical structures, indicating the significance of these molecules in developing new pharmacological agents. For instance, the synthesis of a library of 1H-imidazo[1,2-b]pyrazoles through a multicomponent reaction showed moderate to significant antimicrobial activity (Babariya & Naliapara, 2017). Similarly, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized, displaying promising antimicrobial activity (Jyothi & Madhavi, 2019). These findings underscore the utility of such compounds in the development of new antimicrobial agents.
Antimicrobial and Antifungal Activities
The synthesized compounds exhibit a range of biological activities. For instance, some newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014). Furthermore, compounds exhibiting antimicrobial and antifungal screening data revealed that tested compounds showed moderate to significant activity, highlighting their potential in combating microbial infections (Babariya & Naliapara, 2017).
Catalysis and Chemical Synthesis
The research also delves into the catalysis and chemical synthesis processes, demonstrating the versatility of such compounds in synthetic chemistry. For example, the use of Etidronic Acid in the synthesis of imidazo[1,2-b]pyrazoles presents an efficient strategy for producing these compounds, potentially paving the way for their broader application in various fields of chemistry and pharmacology (Babariya & Naliapara, 2017).
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their function . This could result in changes to cell cycle progression, neuronal activity, or muscle contraction, depending on the specific target.
Biochemical Pathways
If it acts as a GABA A receptor modulator, it could affect neuronal signaling pathways .
Result of Action
Based on the known activities of similar compounds, it could potentially have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O/c16-9-1-2-10(11(17)7-9)12(8-18)21-15(23)13-14-20-4-6-22(14)5-3-19-13/h1-7,12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSHZNNWOZDHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=NC=CN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2,4-difluorophenyl)methyl]imidazo[1,2-A]pyrazine-8-carboxamide |
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